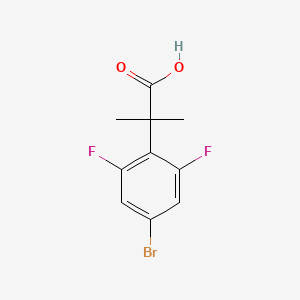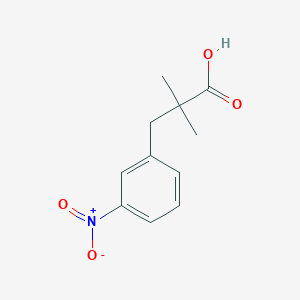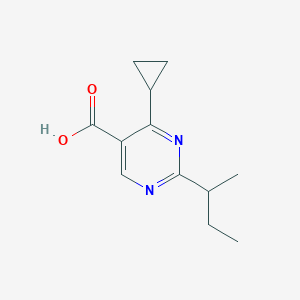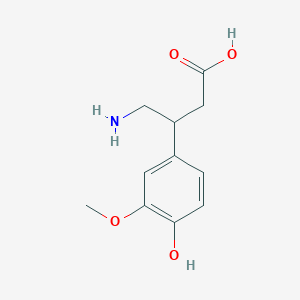
5-(2-Aminoethyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)thiophene-3-carbonitrile is an organic compound that features a thiophene ring substituted with an aminoethyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)thiophene-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3-carbonitrile.
Substitution Reaction: The nitrile group is introduced via a substitution reaction using appropriate reagents.
Common reagents used in these reactions include alkyl halides for the substitution steps and amines for the aminoethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
科学的研究の応用
Chemistry
In chemistry, 5-(2-Aminoethyl)thiophene-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 5-(2-Aminoethyl)thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiophene-3-carbonitrile: Lacks the aminoethyl group, making it less versatile in terms of chemical modifications.
2-Aminoethylthiophene:
5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
Uniqueness
5-(2-Aminoethyl)thiophene-3-carbonitrile is unique due to the presence of both the aminoethyl and nitrile groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H8N2S |
|---|---|
分子量 |
152.22 g/mol |
IUPAC名 |
5-(2-aminoethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c8-2-1-7-3-6(4-9)5-10-7/h3,5H,1-2,8H2 |
InChIキー |
JRWDUTKCCIQIHN-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1C#N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)






